molecular formula C18H13Br2N3OS B11436878 7-[(2,4-dibromophenyl)amino]-6-(thien-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one CAS No. 904459-86-5

7-[(2,4-dibromophenyl)amino]-6-(thien-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Cat. No.: B11436878
CAS No.: 904459-86-5
M. Wt: 479.2 g/mol
InChI Key: JBAKUXPRYVADPL-UHFFFAOYSA-N
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Description

7-[(2,4-DIBROMOPHENYL)AMINO]-6-[(THIOPHEN-2-YL)METHYL]-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-5-ONE is a complex polyheterocyclic compound This compound is notable for its unique structure, which includes both a pyrrolo[3,4-b]pyridin-5-one core and various substituents such as dibromophenyl and thiophen-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2,4-DIBROMOPHENYL)AMINO]-6-[(THIOPHEN-2-YL)METHYL]-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-5-ONE typically involves multicomponent reactions (MCRs). One common method is the Ugi-Zhu three-component reaction, which is followed by a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration process. This method uses toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst. Microwave-dielectric heating is employed to increase the overall yield and decrease the reaction time .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of multicomponent reactions and the use of efficient catalysts and heating methods are likely to be applied in large-scale synthesis. The use of microwave-dielectric heating and Lewis acid catalysts can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

7-[(2,4-DIBROMOPHENYL)AMINO]-6-[(THIOPHEN-2-YL)METHYL]-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-5-ONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of aromatic rings and heteroatoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

7-[(2,4-DIBROMOPHENYL)AMINO]-6-[(THIOPHEN-2-YL)METHYL]-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-5-ONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 7-[(2,4-DIBROMOPHENYL)AMINO]-6-[(THIOPHEN-2-YL)METHYL]-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-5-ONE involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-[(2,4-DIBROMOPHENYL)AMINO]-6-[(THIOPHEN-2-YL)METHYL]-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-5-ONE stands out due to its specific combination of dibromophenyl and thiophen-2-yl groups

Properties

CAS No.

904459-86-5

Molecular Formula

C18H13Br2N3OS

Molecular Weight

479.2 g/mol

IUPAC Name

7-(2,4-dibromoanilino)-6-(thiophen-2-ylmethyl)-7H-pyrrolo[3,4-b]pyridin-5-one

InChI

InChI=1S/C18H13Br2N3OS/c19-11-5-6-15(14(20)9-11)22-17-16-13(4-1-7-21-16)18(24)23(17)10-12-3-2-8-25-12/h1-9,17,22H,10H2

InChI Key

JBAKUXPRYVADPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(N(C2=O)CC3=CC=CS3)NC4=C(C=C(C=C4)Br)Br)N=C1

Origin of Product

United States

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